molecular formula C20H18N4O B11298554 4-{3-[(2,3-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol

4-{3-[(2,3-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol

Cat. No.: B11298554
M. Wt: 330.4 g/mol
InChI Key: KWWXNXRSGPYQDL-UHFFFAOYSA-N
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Description

4-{3-[(2,3-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazo[1,2-a]pyrazine core, which is a fused heterocyclic system, and a phenol group, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 4-{3-[(2,3-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol can be achieved through various synthetic routes. One common method involves the condensation of 2,3-dimethylphenylamine with an appropriate imidazo[1,2-a]pyrazine precursor under controlled conditions. The reaction typically requires the use of a strong acid catalyst and elevated temperatures to facilitate the formation of the imidazo[1,2-a]pyrazine ring system . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

4-{3-[(2,3-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to achieve the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used but often include modified imidazo[1,2-a]pyrazine derivatives with altered biological activities .

Mechanism of Action

The mechanism of action of 4-{3-[(2,3-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being investigated. For instance, in cancer research, the compound may inhibit kinases or other proteins involved in cell proliferation and survival .

Properties

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

4-[3-(2,3-dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol

InChI

InChI=1S/C20H18N4O/c1-13-4-3-5-17(14(13)2)22-20-19(15-6-8-16(25)9-7-15)23-18-12-21-10-11-24(18)20/h3-12,22,25H,1-2H3

InChI Key

KWWXNXRSGPYQDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)O)C

Origin of Product

United States

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